molecular formula C17H18N2O4 B566218 N-(3-Nitro[1,1'-biphenyl]-4-yl)carbamic Acid tert-Butyl Ester CAS No. 335254-77-8

N-(3-Nitro[1,1'-biphenyl]-4-yl)carbamic Acid tert-Butyl Ester

Cat. No.: B566218
CAS No.: 335254-77-8
M. Wt: 314.341
InChI Key: JKGCWMCMZKQBKA-UHFFFAOYSA-N
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Description

Tert-butyl (3-nitro-[1,1’-biphenyl]-4-yl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a nitro group, and a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3-nitro-[1,1’-biphenyl]-4-yl)carbamate typically involves the reaction of 3-nitro-[1,1’-biphenyl]-4-amine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to 0°C
  • Reaction Time: 1-2 hours

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3-nitro-[1,1’-biphenyl]-4-yl)carbamate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol solvent, room temperature.

    Substitution: Nucleophiles such as amines or thiols, solvents like dichloromethane, room temperature.

    Hydrolysis: Hydrochloric acid or sodium hydroxide, water or ethanol solvent, elevated temperature.

Major Products Formed

    Reduction: 3-amino-[1,1’-biphenyl]-4-yl carbamate

    Substitution: Various substituted carbamates depending on the nucleophile used

    Hydrolysis: 3-nitro-[1,1’-biphenyl]-4-amine and carbon dioxide

Scientific Research Applications

Tert-butyl (3-nitro-[1,1’-biphenyl]-4-yl)carbamate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (3-nitro-[1,1’-biphenyl]-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the carbamate group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (4-nitro-[1,1’-biphenyl]-3-yl)carbamate
  • Tert-butyl (3-nitro-[1,1’-biphenyl]-2-yl)carbamate
  • Tert-butyl (3-amino-[1,1’-biphenyl]-4-yl)carbamate

Uniqueness

Tert-butyl (3-nitro-[1,1’-biphenyl]-4-yl)carbamate is unique due to the specific positioning of the nitro group on the biphenyl structure, which can influence its chemical reactivity and biological activity. The presence of the tert-butyl group also provides steric hindrance, affecting the compound’s interactions with other molecules.

Properties

IUPAC Name

tert-butyl N-(2-nitro-4-phenylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-17(2,3)23-16(20)18-14-10-9-13(11-15(14)19(21)22)12-7-5-4-6-8-12/h4-11H,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKGCWMCMZKQBKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C2=CC=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Prepared from (4-iodo-2-nitro-phenyl)-carbamic acid tert.-butyl ester (Example A1) (994 mg, 2.73 mmol) and phenyl boronic acid (576 mg, 3.00 mmol) according to the general procedure B. Obtained as a bright yellow solid (800 mg).
Quantity
994 mg
Type
reactant
Reaction Step One
Quantity
576 mg
Type
reactant
Reaction Step One

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